2,3-Dichloro-6-nitrobenzaldehyde CAS number
2,3-Dichloro-6-nitrobenzaldehyde CAS number
An In-Depth Technical Guide to 2,3-Dichloro-6-nitrobenzaldehyde
CAS Number: 75618-41-6
Abstract
This technical guide provides a comprehensive overview of 2,3-Dichloro-6-nitrobenzaldehyde (CAS No. 75618-41-6), a crucial chemical intermediate in the field of pharmaceutical research and development. The document details its physicochemical properties, outlines a logical synthetic approach, and explores its significant applications, particularly its role as a reactant in the synthesis of Staurosporinone analogues.[1] Furthermore, this guide presents essential safety, handling, and storage protocols to ensure its proper use in a laboratory setting. Designed for researchers, scientists, and drug development professionals, this whitepaper serves as an authoritative resource, integrating established scientific principles with practical, field-proven insights.
Introduction
2,3-Dichloro-6-nitrobenzaldehyde is a substituted aromatic aldehyde that has garnered significant interest within the scientific community, primarily for its utility as a building block in the synthesis of complex organic molecules. Its unique trifunctional structure, featuring an aldehyde group, two chlorine atoms, and a nitro group, offers a versatile platform for a variety of chemical transformations. The electron-withdrawing nature of the nitro and chloro groups significantly influences the reactivity of the aromatic ring and the aldehyde functionality, making it a valuable precursor for targeted molecular design.
A notable application of this compound is its use as a reactant in the synthesis of analogues of Staurosporinone, a potent inhibitor of protein kinase C.[1] Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The ability to synthesize novel Staurosporinone analogues allows researchers to explore structure-activity relationships and develop more selective and effective therapeutic agents. This guide provides an in-depth exploration of the properties, synthesis, and applications of 2,3-Dichloro-6-nitrobenzaldehyde, positioning it as a key intermediate for innovation in drug discovery.
Physicochemical Properties and Identification
The fundamental characteristics of 2,3-Dichloro-6-nitrobenzaldehyde are summarized below. Accurate identification and understanding of these properties are paramount for its effective use in experimental design and synthesis.
| Property | Value | Source(s) |
| CAS Number | 75618-41-6 | [1][2][3] |
| Molecular Formula | C₇H₃Cl₂NO₃ | [1][3][4] |
| Molecular Weight | 220.01 g/mol | [1][4] |
| Physical Form | Solid | [4] |
| Purity | ≥97% | [4] |
| InChI | 1S/C7H3Cl2NO3/c8-5-1-2-6(10(12)13)4(3-11)7(5)9/h1-3H | [4] |
| InChIKey | WIYQPLPGNFOLGH-UHFFFAOYSA-N | [4] |
| Canonical SMILES | C1=CC(=C(C(=C1C=O)Cl)Cl)N(=O)=O | [5] |
Synthesis and Manufacturing
While specific, peer-reviewed synthetic procedures for 2,3-Dichloro-6-nitrobenzaldehyde are not extensively published, a plausible and logical pathway can be derived from established organic chemistry principles for analogous compounds. The synthesis of substituted nitrobenzaldehydes typically involves the nitration of a corresponding benzaldehyde or the oxidation of a nitrotoluene.
A logical precursor for 2,3-Dichloro-6-nitrobenzaldehyde is 2,3-dichlorotoluene. The synthesis would proceed via a two-step process: nitration followed by oxidation.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 2,3-Dichloro-6-nitrobenzaldehyde.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on well-established procedures for similar transformations, such as the synthesis of o-nitrobenzaldehyde.[6]
Step 1: Nitration of 2,3-Dichlorotoluene
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Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a 1:1 molar ratio, while maintaining the temperature below 10°C with an ice bath.
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Substrate Addition: Slowly add 2,3-dichlorotoluene to the cooled nitrating mixture dropwise via the dropping funnel. The rate of addition must be controlled to ensure the reaction temperature does not exceed 10°C. Causality: This temperature control is critical to prevent over-nitration and the formation of unwanted byproducts.
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Reaction: After the addition is complete, allow the mixture to stir for several hours, gradually warming to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup: Carefully pour the reaction mixture over crushed ice. The crude product, 2,3-Dichloro-6-nitrotoluene, will precipitate as a solid.
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Purification: Filter the solid, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol.
Step 2: Oxidation to 2,3-Dichloro-6-nitrobenzaldehyde
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Reaction Setup: Prepare a solution of glacial acetic acid and acetic anhydride in a flask. Add the purified 2,3-Dichloro-6-nitrotoluene from the previous step.
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Oxidant Addition: Cool the mixture to approximately 5°C. Add chromium trioxide (CrO₃) in small portions, ensuring the temperature does not rise above 10°C. Causality: Chromium trioxide is a strong oxidizing agent. The exothermicity of the reaction requires careful temperature management to prevent decomposition and ensure selective oxidation of the methyl group to an aldehyde.
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Hydrolysis: After the oxidation is complete (monitored by TLC), the intermediate diacetate is hydrolyzed. This is typically achieved by refluxing the mixture with aqueous hydrochloric or sulfuric acid.[6]
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Isolation and Purification: Cool the mixture, which should cause the crude 2,3-Dichloro-6-nitrobenzaldehyde to precipitate. Isolate the product by filtration. The crude product can be purified by steam distillation or recrystallization from a suitable solvent system (e.g., toluene/petroleum ether) to yield the final, high-purity product.[6]
Applications in Research and Drug Development
The primary value of 2,3-Dichloro-6-nitrobenzaldehyde lies in its role as a versatile intermediate for synthesizing biologically active molecules. Its functional groups provide multiple reaction sites for building molecular complexity.
Synthesis of Staurosporinone Analogues
As previously mentioned, 2,3-Dichloro-6-nitrobenzaldehyde is a documented reactant for creating analogues of Staurosporinone.[1] Staurosporinone is the aglycone core of Staurosporine, a natural product known for its potent, albeit non-selective, inhibition of a wide range of protein kinases. The development of analogues is a key strategy in medicinal chemistry to enhance selectivity and improve the pharmacological profile of a lead compound.
The aldehyde group of 2,3-Dichloro-6-nitrobenzaldehyde can participate in condensation reactions to form Schiff bases or undergo reductive amination to introduce new substituents. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in cyclization reactions to build heterocyclic systems common in kinase inhibitors. The chlorine atoms can be displaced via nucleophilic aromatic substitution, allowing for the introduction of further diversity.
Caption: Role of 2,3-Dichloro-6-nitrobenzaldehyde in drug discovery workflow.
Safety, Handling, and Storage
Proper handling and storage of 2,3-Dichloro-6-nitrobenzaldehyde are essential to ensure laboratory safety and maintain the integrity of the compound.
Hazard Identification and Precautionary Measures
The compound is classified as hazardous. The following table summarizes key safety information derived from supplier safety data sheets.
| Safety Information | Details | Source(s) |
| Signal Word | Danger | |
| Hazard Statements | H314: Causes severe skin burns and eye damage.H411: Toxic to aquatic life with long lasting effects. | [7] |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray.P273: Avoid release to the environment.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER/doctor. |
Handling and Storage Recommendations
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Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9] Avoid formation of dust and aerosols. Wash hands thoroughly after handling.
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Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage conditions vary by supplier, with some suggesting refrigeration (2-8°C) and others deep-freeze (-20°C)[1]. For long-term stability and to prevent degradation from atmospheric moisture, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.
Conclusion
2,3-Dichloro-6-nitrobenzaldehyde, identified by CAS number 75618-41-6, is a highly functionalized chemical intermediate of significant value to the pharmaceutical and chemical research sectors. Its strategic combination of reactive sites—an aldehyde, a nitro group, and two chlorine substituents—makes it an ideal starting material for the synthesis of complex molecular architectures. Its documented use in the creation of Staurosporinone analogues highlights its direct relevance to drug discovery programs targeting protein kinases.[1] This guide has provided a thorough examination of its properties, a logical synthetic strategy, and critical safety protocols, equipping researchers with the necessary knowledge for its confident and effective application in the laboratory.
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(PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. ResearchGate. [Link]
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